molecular formula C8H7BrF3N3O B12974080 2-Amino-3-bromo-5-(trifluoromethyl)benzohydrazide

2-Amino-3-bromo-5-(trifluoromethyl)benzohydrazide

Cat. No.: B12974080
M. Wt: 298.06 g/mol
InChI Key: HJPBRLGIKWQGTG-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-(trifluoromethyl)benzohydrazide is an organic compound with the molecular formula C8H6BrF3N2O This compound is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-5-(trifluoromethyl)benzohydrazide typically involves the reaction of 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the benzohydrazide derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-5-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.

    Condensation Reactions: The hydrazide group can participate in condensation reactions with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Condensation Reactions: Carbonyl compounds such as aldehydes or ketones are used, often in the presence of an acid catalyst.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the amino group.

    Condensation Reactions: Products include hydrazones and related derivatives.

Scientific Research Applications

2-Amino-3-bromo-5-(trifluoromethyl)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5-(trifluoromethyl)benzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid
  • 3-Amino-5-bromobenzotrifluoride
  • 2-Amino-3-(trifluoromethyl)benzoic acid

Uniqueness

2-Amino-3-bromo-5-(trifluoromethyl)benzohydrazide is unique due to the presence of both the bromine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C8H7BrF3N3O

Molecular Weight

298.06 g/mol

IUPAC Name

2-amino-3-bromo-5-(trifluoromethyl)benzohydrazide

InChI

InChI=1S/C8H7BrF3N3O/c9-5-2-3(8(10,11)12)1-4(6(5)13)7(16)15-14/h1-2H,13-14H2,(H,15,16)

InChI Key

HJPBRLGIKWQGTG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)NN)N)Br)C(F)(F)F

Origin of Product

United States

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